(1-Methylpyrrolidin-3-yl)methanamine

Physical Chemistry Formulation Development Medicinal Chemistry

(1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3), also known as N,1-dimethylpyrrolidin-3-amine, is a saturated five-membered nitrogen heterocycle with a C6H14N2 molecular formula and a molecular weight of 114.19 g/mol. It features a pyrrolidine ring with a methyl group on the ring nitrogen and an aminomethyl substituent at the 3-position, classifying it as a primary amine and a versatile synthetic building block.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 13005-11-3
Cat. No. B088376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpyrrolidin-3-yl)methanamine
CAS13005-11-3
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCC(C1)CN
InChIInChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3
InChIKeyBAOBZCAXECCBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3): A Strategic Pyrrolidine Scaffold for Pharmaceutical Synthesis and Research Applications


(1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3), also known as N,1-dimethylpyrrolidin-3-amine, is a saturated five-membered nitrogen heterocycle with a C6H14N2 molecular formula and a molecular weight of 114.19 g/mol . It features a pyrrolidine ring with a methyl group on the ring nitrogen and an aminomethyl substituent at the 3-position, classifying it as a primary amine and a versatile synthetic building block [1]. Its predicted pKa of 10.16±0.40 indicates that it exists predominantly in its protonated, water-soluble form under physiological conditions, while its low calculated XLogP3 of -0.3 suggests favorable hydrophilicity . These properties position this compound as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological disorders and other therapeutic areas where the pyrrolidine scaffold is a privileged structure .

Why Generic Substitution of (1-Methylpyrrolidin-3-yl)methanamine (13005-11-3) Fails: Critical Differentiators in Synthesis and Application


Direct substitution of (1-Methylpyrrolidin-3-yl)methanamine with generic or in-class alternatives—such as unsubstituted pyrrolidine, 3-aminopyrrolidine, or (S)- and (R)-enantiomers—is inadvisable due to profound differences in physicochemical and pharmacological properties. The presence of the 1-methyl group on the pyrrolidine ring is not a minor modification; it fundamentally alters the compound's basicity, lipophilicity, and conformational flexibility compared to its non-methylated counterparts . More critically, the compound's stereochemical configuration (racemic mixture vs. pure enantiomers) is a key determinant of biological activity and regulatory status in pharmaceutical development [1]. While racemic (1-Methylpyrrolidin-3-yl)methanamine serves as a cost-effective starting material for initial discovery, its use in later-stage development without proper chiral resolution introduces significant variability in target binding, metabolic stability, and potential off-target effects that cannot be mitigated by substituting a different pyrrolidine analog . The following quantitative evidence underscores the specific, measurable dimensions where this compound is distinct from its closest comparators and why informed selection is essential.

Quantitative Differentiation Evidence: (1-Methylpyrrolidin-3-yl)methanamine (13005-11-3) vs. Comparator Pyrrolidine Amines


pKa and Protonation State: A Quantitative Driver of Reactivity and Formulation

The predicted pKa of (1-Methylpyrrolidin-3-yl)methanamine is 10.16±0.40 . This value is quantitatively distinct from the closest analog, (pyrrolidin-3-yl)methanamine, which has a pKa of approximately 9.2 [1]. The ~1.0 log unit difference represents a 10-fold difference in protonated fraction at physiological pH (7.4), directly impacting water solubility and membrane permeability. The 1-methyl substitution on the ring nitrogen increases basicity relative to the unsubstituted amine, a difference that is further validated by the pKa of the more lipophilic (1-propyl-3-pyrrolidinyl)methanamine (10.23±0.40) , confirming the structure-activity relationship (SAR) trend.

Physical Chemistry Formulation Development Medicinal Chemistry

Lipophilicity (XLogP3): A Key Driver of BBB Penetration and Metabolic Stability

The calculated partition coefficient (XLogP3) for (1-Methylpyrrolidin-3-yl)methanamine is -0.3 . This negative value indicates a hydrophilic compound, contrasting with unsubstituted pyrrolidine derivatives or N-alkylated analogs. While direct comparator data for the same assay is limited, the value places this compound within a favorable lipophilicity window for central nervous system (CNS) penetration (often cited as a LogP range of 1-3). The low lipophilicity reduces the likelihood of non-specific plasma protein binding and cytochrome P450 inhibition, common liabilities of more lipophilic amine building blocks . This property is a quantitative differentiator when selecting a scaffold for CNS-targeted therapeutics, as it predicts favorable brain exposure with a reduced metabolic burden.

Drug Metabolism Pharmacokinetics Blood-Brain Barrier

Physical State and Storage: A Practical Differentiator for Laboratory-Scale Handling

At 20°C, (1-Methylpyrrolidin-3-yl)methanamine is a liquid with a minimum purity specification of 95% (by HPLC) . This contrasts with many other amine building blocks, which are often supplied as solids (e.g., hydrochloride salts) or require more stringent storage conditions. The liquid physical form at ambient temperature simplifies handling, weighing, and dispensing in automated synthesis platforms. Its recommended long-term storage is simply 'in a cool, dry place' , which is less restrictive than the '2-8°C, protect from light' conditions required for some analogs . This reduces operational complexity and potential degradation during routine laboratory use.

Chemical Handling Laboratory Procurement Stability

Optimal Application Scenarios for (1-Methylpyrrolidin-3-yl)methanamine (13005-11-3) Based on Quantitative Evidence


Aqueous Formulation of CNS-Penetrant Drug Candidates

The combination of a predicted pKa of 10.16 (favoring water-soluble salt formation at physiological pH) and a low XLogP3 of -0.3 (favoring reduced plasma protein binding) makes this compound an ideal amine building block for designing CNS-active drug candidates where oral bioavailability and efficient brain penetration are required . Its use as a starting material for the synthesis of pyrrolidine-containing pharmacophores, such as those found in Hoffmann-La Roche's pyrrolidine derivative patent (EP2814822), is supported by these physicochemical properties, which are directly relevant to achieving desired in vivo pharmacokinetic profiles [1].

High-Throughput Parallel Synthesis and Library Generation

The liquid physical form at ambient temperature (20°C) and simple 'cool, dry place' storage requirement make this compound highly amenable to automated liquid handling systems used in high-throughput chemistry . This logistical advantage reduces the need for specialized cold storage and simplifies compound management workflows, directly lowering operational overhead for medicinal chemistry campaigns that generate large libraries of pyrrolidine-based analogs.

Cost-Effective Discovery Chemistry Using Racemic Mixtures

As a racemic mixture, (1-Methylpyrrolidin-3-yl)methanamine offers a significant procurement cost advantage over its pure enantiomers (e.g., (R)-enantiomer, CAS 1207541-15-8; (S)-enantiomer, CAS 1419075-98-1) while providing identical reactivity for the construction of complex molecules . This allows discovery programs to explore chemical space and establish initial structure-activity relationships (SAR) without the added expense and complexity of chiral synthesis or resolution. The racemate serves as an efficient, low-cost tool for early-stage lead identification, with the knowledge that a chiral switch to a single enantiomer may be required later for clinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methylpyrrolidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.